N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6OS/c17-16(18,19)9-5-7-10(8-6-9)25-23-13(22-24-25)14(26)21-15-20-11-3-1-2-4-12(11)27-15/h5-8H,1-4H2,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYBGVFGLKCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approach Using Sodium Azide and Nitriles
The tetrazole ring is synthesized via a [2+3] cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For the target compound, 4-(trifluoromethyl)benzonitrile serves as the nitrile component:
Reaction Conditions :
- 4-(Trifluoromethyl)benzonitrile (1.0 eq), NaN₃ (1.2 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in dimethylformamide (DMF) at 100°C for 12–16 hours.
- Acidic workup with HCl yields 2-[4-(trifluoromethyl)phenyl]-2H-tetrazole-5-carboxylic acid after hydrolysis.
Mechanistic Insights :
The reaction proceeds via coordination of the nitrile to Zn²⁺ (from ZnCl₂, if used), enhancing electrophilicity for azide attack. Regioselectivity is governed by electronic effects of the trifluoromethyl group, favoring substitution at the para position.
Yield Optimization :
- Table 1 : Variation in yields with catalysts and solvents.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | DMF | 100 | 12 | 78 |
| None | DMF | 100 | 16 | 65 |
| NH₄Cl | Water | 120 | 24 | 42 |
Multicomponent Ugi-Tetrazole Reaction (UT-4CR)
An alternative one-pot method employs the Ugi tetrazole reaction, combining an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN₃):
Representative Protocol :
- 4-(Trifluoromethyl)benzaldehyde (1.0 eq), primary amine (e.g., methylamine, 1.0 eq), tert-butyl isocyanide (1.0 eq), and TMSN₃ (1.2 eq) in methanol at room temperature for 24 hours.
- Acidic hydrolysis converts the intermediate to the tetrazole-carboxylic acid.
Advantages :
- Higher functional group tolerance.
- Direct introduction of the carboxylic acid group via post-Ugi hydrolysis.
Preparation of 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine
Cyclocondensation of Cyclohexanone with Thiourea
The tetrahydrobenzothiazole amine is synthesized via cyclization of cyclohexanone and thiourea in the presence of iodine or HCl:
Procedure :
- Cyclohexanone (1.0 eq), thiourea (1.2 eq), and concentrated HCl (catalytic) in ethanol under reflux for 6 hours.
- The product is isolated by filtration and recrystallized from ethanol.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.65–1.72 (m, 4H, cyclohexyl CH₂), 2.45 (t, 2H, J = 6.0 Hz), 2.85 (t, 2H, J = 6.0 Hz), 6.20 (s, 2H, NH₂).
Carboxamide Bond Formation
Carbodiimide-Mediated Coupling
The tetrazole-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before coupling with the benzothiazole amine:
Protocol :
- 2-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-5-carboxylic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq) in dichloromethane (DCM) at 0°C for 30 minutes.
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (1.2 eq) is added, and the reaction stirred at room temperature for 12 hours.
Workup :
- The mixture is washed with NaHCO₃ (5%), brine, and dried over MgSO₄.
- Purification via silica gel chromatography (ethyl acetate/hexanes) yields the final product.
Mixed Carbonate Activation
For acid-sensitive substrates, the carboxylic acid is converted to a mixed carbonate using ethyl chloroformate:
Steps :
- Tetrazole-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in tetrahydrofuran (THF) at 0°C.
- Ethyl chloroformate (1.2 eq) added dropwise, stirred for 1 hour.
- Benzothiazole amine (1.5 eq) added, stirred for 6 hours.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) : δ 1.70–1.85 (m, 4H, tetrahydrobenzothiazole CH₂), 2.50 (t, 2H, J = 6.5 Hz), 2.95 (t, 2H, J = 6.5 Hz), 7.65 (d, 2H, J = 8.0 Hz, CF₃Ph), 8.10 (d, 2H, J = 8.0 Hz, CF₃Ph), 10.20 (s, 1H, NH).
- ¹³C NMR : δ 22.4, 25.1, 29.8 (tetrahydrobenzothiazole), 123.5 (q, J = 270 Hz, CF₃), 126.8–130.2 (aromatic Cs), 162.5 (C=O).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems using microreactors enhance heat transfer and reduce reaction times for tetrazole formation:
Photocatalytic Azide-Alkyne Cycloaddition
Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable tetrazole synthesis at ambient temperatures:
- Substrates : 4-(Trifluoromethyl)phenylacetylene and TMSN₃.
- Yield : 70%.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- The target compound’s tetrazole ring offers superior metabolic stability compared to triazoles () or thiadiazoles () due to its resistance to enzymatic degradation.
- Unlike bulky alkyl-substituted tetrazoles (), the target compound’s aryl substitution balances steric effects and solubility.
Pharmacological Potential
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:
- Kinase Inhibition : Tetrazole-containing compounds () and benzothiazole derivatives () are frequently explored as kinase inhibitors due to their ability to mimic ATP’s phosphate groups .
- Antimicrobial Activity : Thiazole-triazole hybrids () and thiadiazoles () exhibit broad-spectrum antimicrobial effects, suggesting the target compound may share similar profiles .
- Docking Studies : highlights that substituents like 4-Br (9c) improve binding to enzymatic active sites, implying the target’s -CF₃ group may similarly enhance affinity .
Biological Activity
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized by its unique functional groups which include a benzothiazole moiety and a tetrazole ring. These structural features are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15F3N6S |
| Molecular Weight | 365.38 g/mol |
| CAS Number | 255842-07-0 |
| LogP | 2.23970 |
Antimicrobial Activity
Recent studies have indicated that compounds derived from benzothiazole exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various strains of bacteria and fungi. The specific compound has been evaluated for its effectiveness against Mycobacterium tuberculosis with promising results.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) derivative | 11.1 ± 1.8 | 0.09 |
| Standard Drug (Isoniazid) | 0.2 | — |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that the compound exhibits selective cytotoxicity towards certain cancer types.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Cervical Cancer (SISO) | 2.38 – 3.77 |
| Bladder Cancer (RT-112) | 5.37 – 8.13 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. The presence of trifluoromethyl groups may enhance lipophilicity and facilitate membrane penetration.
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities:
- Anti-Tubercular Activity : A study demonstrated that derivatives containing the benzothiazole structure exhibited varying degrees of anti-tubercular activity against M. tuberculosis. The compound's efficacy was compared with standard treatments.
- Cytotoxicity in Cancer Models : Research involving human cancer cell lines revealed that certain derivatives showed significant antiproliferative effects with IC50 values comparable to established chemotherapeutics.
Q & A
Q. How to ensure reproducibility in spectroscopic data across labs?
- Standardized protocols :
- NMR calibration : Use internal standards (e.g., TMS) and control solvent purity (e.g., deuterated DMSO-d) .
- Inter-lab validation : Share raw data (e.g., JCAMP-DX files) via platforms like Zenodo for peer verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
